5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Ethoxylation of Fatty Acid Esters

Specific Scientific Field

Chemical Reaction Engineering

Application Summary

This research focuses on the direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids . The process is significant in the production of surfactants, which are used in many industrial processes and everyday goods .

Methods of Application

Two different types of catalysts were employed in the tests: a calcium-based catalyst and an aluminum-magnesium-based catalyst . The compositions of the synthesized oxyethylates were analyzed using various methods including GC/FID, GC/MS, GPC, HPLC, HPLC/MS, and MALDI .

Results or Outcomes

The study provided a comparative evaluation of the products obtained from both types of catalysts in terms of reaction by-products . The physical and chemical properties of the oxyethylates were specified, which affects the directions of their applications .

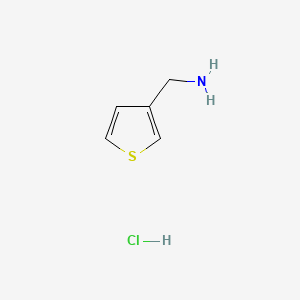

Antimicrobial Activity of Thiophene Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

This research investigates the antimicrobial activity of thiophene derivatives derived from certain enaminones . Thiophene derivatives are known for their promising pharmacological characteristics .

Methods of Application

The study involved the synthesis of new heterocyclic compounds incorporating thiophene species from the titled enaminone via reaction with different nucleophiles and electrophiles .

Results or Outcomes

The results revealed that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . Certain derivatives showed excellent antimicrobial activity .

Suzuki–Miyaura Coupling

Specific Scientific Field

Organic Chemistry

Application Summary

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Methods of Application

The process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The organoboron reagents are relatively stable, readily prepared and generally environmentally benign .

Results or Outcomes

The study provided a comparative evaluation of the products obtained from different types of boron reagents in terms of reaction by-products . The physical and chemical properties of the products were specified, which affects the directions of their applications .

Synthesis of Fluorophenylboronic Acid Derivatives

Application Summary

Fluorophenylboronic acids are used in the synthesis of bioactive compounds due to their ability to form stable boronate complexes with diols . They are used in the preparation of various pharmaceuticals and biologically active compounds .

Methods of Application

The synthesis of fluorophenylboronic acids involves the reaction of a fluorophenyl compound with a boronic acid . The resulting product can be used in various coupling reactions to form bioactive compounds .

Results or Outcomes

The synthesized fluorophenylboronic acids can be used in the preparation of various pharmaceuticals and biologically active compounds .

Kinetic Analysis of Boron Reagents

Specific Scientific Field

Physical Chemistry

Application Summary

This research focuses on the kinetic analysis of a competition conducted between different boron reagents for limiting conditions . This is significant in understanding the reactivity of different boron reagents in various chemical reactions .

Methods of Application

The process involves conducting a competition between different boron reagents for limiting conditions and analyzing the products .

Results or Outcomes

The study demonstrated experimentally that the boronic acid was the most reactive species . Even when the proportion of boronic acid was very small in comparison to other reagents, the product contained the labelled ring during the initial stages .

Synthesis of Bioactive Compounds

Application Summary

Compounds similar to “5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” can be used in the synthesis of bioactive compounds . These compounds can be used in the preparation of various pharmaceuticals and biologically active compounds .

Methods of Application

The synthesis involves the reaction of a compound with a boronic acid . The resulting product can be used in various coupling reactions to form bioactive compounds .

Results or Outcomes

The synthesized compounds can be used in the preparation of various pharmaceuticals and biologically active compounds .

properties

IUPAC Name |

5-ethoxycarbonyl-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-7-8(10(13)14)6(3)12-9(7)11(15)16-5-2/h12H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOISZOCWOBAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)O)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)

![2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914356.png)

![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)

![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)

![5-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2914373.png)

![N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2914374.png)